(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one
Description
(1S,5S)-5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one is a bicyclic lactone featuring a 2-oxabicyclo[3.2.0]heptane core with a methyl substituent at the C5 position and a ketone group at C5. The stereochemistry (1S,5S) confers distinct spatial and electronic properties, influencing its reactivity and biological activity. This compound is primarily used in synthetic organic chemistry as a chiral building block for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRQAPYAAINK-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCOC1C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCO[C@@H]1C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the use of enantioselective synthesis techniques. One common method is the tandem reaction that allows rapid access to a wide range of bicyclic compounds under mild and operationally simple conditions . The reaction conditions often involve the use of metal-free catalysts and mild temperatures to ensure high yields and enantioselectivity.
Industrial Production Methods
Industrial production of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[3.2.0] Framework
Bicyclo[3.2.0]heptane derivatives vary in heteroatom placement, substituents, and stereochemistry. Key analogues include:
2,6-Diazabicyclo[3.2.0]heptan-7-ones
- Example Compounds : 2c–2h ()
- Substituents : Aryl (e.g., 4-chlorophenyl, benzyl), halogen (iodo, bromo), and cyclohexyl groups.
- Key Properties :
- Yields : 60–75% (higher for aliphatic substituents like cyclohexyl) .
- Melting Points : 110–144°C (lower for bulky substituents like benzyl).
- Spectroscopy : Distinct $ ^1H $/$ ^{13}C $ NMR signals for iodinated or brominated derivatives.
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 2c | 4-Cl-phenyl, I, Ph | 65 | 143–144 | High melting point |
| 2f | Cyclohexyl, I, Ph | 75 | 110–111 | Highest yield, aliphatic R |
| 2h | Br, Ph | 61 | 131–132 | Brominated analogue |
Comparison : Unlike (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one, these compounds contain nitrogen atoms (2,6-diaza) and halogen substituents, enhancing polarity and enabling cross-coupling reactivity. The absence of oxygen in the bicyclic core reduces lactone stability.
4-Oxa-1-azabicyclo[3.2.0]heptan-7-ones
- Example: 3-Substituted derivatives () Substituents: Acetamido, isoalloxazin, anthraquinone. Key Properties:
- Bioactivity : Potent inhibitors of papain-like cysteine proteases (IC$_{50}$ values: nM range) .
- Stereochemical Influence : (5S) configuration critical for enzyme binding .
Comparison : The 4-oxa-1-aza core introduces mixed heteroatom effects, enhancing hydrogen-bonding capacity compared to the 2-oxa system in the target compound. Substitution at C3 (e.g., aromatic groups) optimizes enzyme binding, a feature absent in the methyl-substituted target.
6-Azabicyclo[3.2.0]heptan-7-ones
- Example : (1S,5R)-6-azabicyclo[3.2.0]heptan-7-one ()
- Stereochemistry : (1S,5R) vs. (1S,5S) in the target compound.
- Applications : Chiral intermediates in β-lactam antibiotic synthesis.
Comparison : The 6-aza substitution introduces basicity, altering solubility and reactivity. Stereochemical differences significantly impact biological activity and synthetic utility.
Thermal Stability
- Target Compound : Likely stable due to lactone rigidity; melting point unreported.
- Analogues : Higher melting points for halogenated derivatives (e.g., 2c: 143–144°C) due to crystallinity .
Biological Activity
(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is a bicyclic organic compound notable for its unique stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential applications in drug design and enzyme modulation.
The compound's structure can be described using the following chemical formula:
- Molecular Formula : CHO
- CAS Number : 1627953-25-6
- IUPAC Name : (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one
The bicyclic framework of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that this compound may function as an enzyme inhibitor , modulating the activity of enzymes involved in metabolic pathways. The exact molecular targets remain to be fully elucidated but are believed to involve key metabolic enzymes that play roles in various physiological processes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies focusing on enzyme kinetics and inhibition mechanisms. For example, it may act on enzymes responsible for the metabolism of xenobiotics or those involved in cellular signaling pathways. Understanding the kinetics of these interactions is essential for determining the compound's efficacy and safety profile.
Case Studies
Synthesis and Research Applications
The synthesis of (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves enantioselective synthesis techniques that allow for the efficient production of this compound under mild conditions . Its applications extend beyond basic research into practical uses in medicinal chemistry as a building block for more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
